1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3,4-dichlorophenyl and 4-methoxyphenylsulfonyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce the 3,4-dichlorophenyl group onto the piperazine ring.
Sulfonylation reactions: The 4-methoxyphenylsulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the 4-methoxyphenylsulfonyl group, resulting in different chemical properties and applications.
4-(4-Methoxyphenylsulfonyl)piperazine:
Uniqueness
1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorophenyl and 4-methoxyphenylsulfonyl groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various research applications.
Biological Activity
1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine (referred to as DCPMP) is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DCPMP, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
DCPMP is characterized by the presence of a piperazine ring substituted with a dichlorophenyl group and a methoxyphenyl sulfonyl moiety. The molecular formula is C16H15Cl2N2O2S, and its structure can be represented as follows:
Research indicates that DCPMP exhibits various mechanisms of action that contribute to its biological activity:
- Anticonvulsant Activity : DCPMP has shown promise in anticonvulsant screening models. For example, studies have indicated that derivatives of piperazine, including DCPMP, can modulate neurotransmitter systems, particularly affecting GABAergic and glutamatergic pathways, which are crucial for seizure control .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrated selective activity against Chlamydia species and other bacterial strains, indicating potential as an antibiotic agent .
Anticonvulsant Activity
In a study assessing anticonvulsant properties using the maximal electroshock seizure (MES) model in Wistar rats, several piperazine derivatives were synthesized and tested. DCPMP exhibited significant anticonvulsant effects comparable to standard treatments like phenytoin. The structure-activity relationship (SAR) analysis suggested that the presence of the dichlorophenyl group enhances anticonvulsant efficacy while minimizing neurotoxicity .
Antimicrobial Activity
DCPMP was also tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Chlamydia trachomatis | 5.2 |
These results indicate that DCPMP possesses moderate antibacterial activity, particularly against Chlamydia, where it showed significant inhibition of inclusion formation .
Case Studies
- Anticonvulsant Study : A study published in 2013 synthesized a series of piperazine derivatives, including DCPMP. The results indicated that it significantly reduced seizure activity in treated rats without exhibiting neurotoxic effects at therapeutic doses .
- Antimicrobial Efficacy : Another study explored the antimicrobial potential of DCPMP against Chlamydia. The compound was found to effectively inhibit chlamydial growth in vitro, demonstrating its potential as a lead compound for developing new antimicrobial therapies .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-5-15(6-4-14)25(22,23)21-10-8-20(9-11-21)13-2-7-16(18)17(19)12-13/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQMFASERHKRII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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